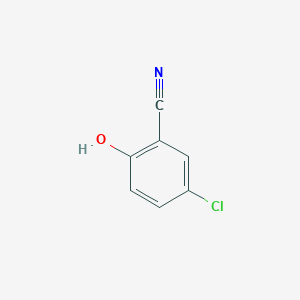

5-Chloro-2-hydroxybenzonitrile

描述

Overview of Halogenated Benzonitriles in Chemical Sciences

Halogenated benzonitriles represent a significant class of aromatic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. The presence and position of the halogen atom(s) profoundly influence the electronic properties and reactivity of the benzonitrile (B105546) core. These compounds are frequently employed as precursors and key intermediates in the synthesis of a wide array of more complex organic molecules. bohrium.comrsc.org

The synthetic utility of halogenated benzonitriles is extensive. They participate in various chemical transformations, including nucleophilic aromatic substitution, where the halogen atom is displaced by a nucleophile, and cross-coupling reactions. acs.org The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the synthetic possibilities. rsc.org The preparation of halogenated benzonitriles can be achieved through several methods, such as the direct halogenation of benzonitrile or the ammoxidation of halogenated toluenes in the vapor phase over a catalyst. rsc.orggoogle.com

Significance of Hydroxybenzonitrile Derivatives in Research

Hydroxybenzonitrile derivatives are a class of aromatic compounds that contain both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to a benzene ring. This combination of functional groups makes them valuable intermediates in organic synthesis. The hydroxyl group can be alkylated or acylated, while the nitrile group can undergo various transformations.

Research has shown that hydroxybenzonitrile derivatives possess a range of biological activities. For instance, certain derivatives have been investigated for their potential as antimicrobial agents and herbicides. researchgate.net The specific positioning of the hydroxyl and nitrile groups, along with other substituents on the aromatic ring, plays a crucial role in determining their biological efficacy. researchgate.net The synthesis of these derivatives often involves the reaction of a halogenated phenol (B47542) with a cyanide source.

Rationale for Comprehensive Study of 5-Chloro-2-hydroxybenzonitrile

A comprehensive study of this compound is warranted due to its established importance as a versatile chemical intermediate. lookchem.comrasayanjournal.co.in Its structure, incorporating a halogen, a hydroxyl group, and a nitrile group, allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. lookchem.comguidechem.com

Detailed research into its properties and reactions can uncover novel synthetic pathways and lead to the development of new compounds with potentially valuable biological activities. For example, it has been used as a starting material in the synthesis of benzofuran (B130515) derivatives, which are known to possess a wide spectrum of pharmacological properties. rasayanjournal.co.inresearcher.lifemdpi.com Furthermore, understanding the photochemical behavior of this compound provides insights into the reactivity of substituted halogenophenols. rsc.org

A thorough investigation of this compound contributes to the broader understanding of structure-activity relationships in related molecules. By systematically studying its chemical behavior and potential applications, researchers can unlock its full potential as a building block in organic synthesis and materials science.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 13589-72-5 | lookchem.comnih.gov |

| Molecular Formula | C7H4ClNO | lookchem.comguidechem.com |

| Molecular Weight | 153.57 g/mol | lookchem.comnih.gov |

| Melting Point | 152-154 °C | lookchem.com |

| Boiling Point | 269.4 °C at 760 mmHg | lookchem.com |

| Density | 1.41 g/cm³ | lookchem.com |

| Appearance | White to light yellow crystalline powder | guidechem.com |

| pKa | 6.72 ± 0.18 (Predicted) | lookchem.comguidechem.com |

| Solubility | Sparingly soluble in water (0.75 g/L at 25 °C) | guidechem.com |

Research Findings on this compound

| Research Area | Key Findings | References |

| Synthesis | Can be synthesized from 5-chlorosalicylaldehyde (B124248). | rasayanjournal.co.in |

| Can be hydrolyzed with sulfuric acid to produce 5-chlorosalicylic acid. | google.com | |

| Photochemistry | Undergoes phototransformation in aqueous solution, forming a triplet carbene as an intermediate. | rsc.org |

| The quantum yield of carbene formation is influenced by the presence of oxygen and heavy atoms. | rsc.org | |

| Applications | Used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. | lookchem.comguidechem.com |

| Serves as a precursor for complex organic molecules and benzofuran derivatives. | lookchem.comrasayanjournal.co.inresearcher.life |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQDMIXVAYAZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380516 | |

| Record name | 5-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-72-5 | |

| Record name | 5-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13589-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Hydroxybenzonitrile

Established Synthetic Routes and Mechanistic Pathways

Synthesis from 5-Chlorosalicylaldehyde (B124248) (also known as 2-Hydroxy-5-chlorobenzaldehyde) via Oxime Formation and Dehydration

A well-established and common method for synthesizing 5-Chloro-2-hydroxybenzonitrile begins with 5-Chlorosalicylaldehyde. rasayanjournal.co.in This process involves two key steps: the formation of an oxime intermediate and its subsequent dehydration.

The initial step is the reaction of 5-Chlorosalicylaldehyde with hydroxylamine (B1172632) hydrochloride. rasayanjournal.co.in This condensation reaction forms 5-chlorosalicylaldehyde oxime. The reaction is often carried out in an aqueous ethanol (B145695) solution, with the pH adjusted by the addition of a base like sodium hydroxide (B78521). The mixture is typically refluxed to drive the reaction to completion. rasayanjournal.co.in

The subsequent and final step is the dehydration of the 5-chlorosalicylaldehyde oxime to yield the desired this compound. Various dehydrating agents can be employed for this transformation. Acetic anhydride (B1165640) is a commonly used reagent for this purpose. rasayanjournal.co.in The oxime is heated with acetic anhydride, which facilitates the elimination of a water molecule to form the nitrile group. Other dehydrating agents like thionyl chloride and phosphorus oxychloride are also effective and can lead to high yields.

Oxime Formation: 5-Chlorosalicylaldehyde + Hydroxylamine Hydrochloride → 5-Chlorosalicylaldehyde Oxime

Dehydration: 5-Chlorosalicylaldehyde Oxime → this compound

This synthetic route is advantageous due to the availability of the starting materials and the generally high yields obtained.

Hydrolysis of this compound to 5-Chlorosalicylic Acid

This compound can be converted to 5-Chlorosalicylic acid through hydrolysis. google.com This reaction involves the cleavage of the nitrile group and its conversion to a carboxylic acid group. The hydrolysis is typically carried out under acidic conditions, for example, by heating with sulfuric acid. google.com The nitrogen atom of the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by a water molecule. Subsequent tautomerization and further hydrolysis lead to the formation of the carboxylic acid and ammonia. This process is a standard method for converting aromatic nitriles to their corresponding carboxylic acids. 5-Chlorosalicylic acid is a compound with applications in various chemical syntheses and has been studied for its potential biological activities. ebi.ac.ukebi.ac.uk

Novel and Optimized Synthetic Strategies

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly chemical processes, guided by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. cem.com

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, also known as neat reactions, are becoming increasingly popular. cem.com Microwave irradiation has emerged as a powerful tool to facilitate these reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. cem.comchim.it

The synthesis of nitriles from aldehydes, a key transformation in the production of this compound, can be effectively achieved under solvent-free, microwave-assisted conditions. nih.gov For example, the conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride can be carried out in the presence of a solid catalyst like titanium dioxide under microwave irradiation. nih.gov This method avoids the use of toxic solvents and often simplifies the work-up procedure. nih.gov

The combination of solvent-free conditions and microwave irradiation represents a significant advancement in the synthesis of compounds like this compound, aligning with the goals of sustainable and efficient chemical manufacturing. cem.comchim.it Research into ionic liquids as recyclable reaction media also presents a promising green alternative for nitrile synthesis. rsc.org

Use of Ionic Liquids and Sustainable Catalysis

The pursuit of greener and more sustainable chemical processes has led to the exploration of ionic liquids (ILs) and other sustainable catalysts in the synthesis of benzonitrile (B105546) derivatives. While direct studies on the use of ionic liquids for the synthesis of this compound are not extensively detailed in the provided results, the principles can be extrapolated from research on related compounds.

Furthermore, metal-free catalytic systems are gaining traction. For example, borane (B79455) has been used as a catalyst for the metal-free transfer hydrogenation of pyridines, and phosphine (B1218219) has been employed in the [3+2]-cycloaddition reaction for synthesizing pyrrolidine (B122466) derivatives. nih.gov These examples highlight a trend towards avoiding heavy metal catalysts, which aligns with the principles of sustainable chemistry. While not directly applied to this compound in the available research, these methodologies suggest potential avenues for its sustainable synthesis.

Table 1: Examples of Sustainable Catalysis in Nitrile Synthesis

| Catalyst/System | Reactants | Product | Key Features |

| Hydroxylamine ionic liquid | Benzaldehyde | Benzonitrile | Recyclable agent, eliminates metal salt catalysts, simplifies separation rsc.org |

| Borane | Pyridines | Piperidine derivatives | Metal-free transfer hydrogenation nih.gov |

| Phosphine | Allenoates and o-hydroxyaryl azomethine ylides | 4-methylenepyrrolidine derivatives | Metal-free [3+2]-cycloaddition nih.gov |

Regioselective Synthesis and Isomeric Considerations

The precise placement of functional groups on the benzene (B151609) ring is critical in chemical synthesis. Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a key consideration in the synthesis of this compound and its isomers.

Theoretical studies have shown that the reaction of hydroxyl radicals with 2-chlorobenzonitrile (B47944) leads to the preferential formation of this compound. univie.ac.atsrce.hr This regioselectivity is explained by the electronic properties of the 2-chlorobenzonitrile molecule. univie.ac.atsrce.hr The distribution of electron density in the aromatic ring, as calculated by methods like the Mulliken population analysis, indicates that the position para to the cyano group and meta to the chlorine group (the C5 position) is most susceptible to attack by a hydroxyl radical. univie.ac.atsrce.hr

The relative stabilities of the possible hydroxylated isomers also play a role in the product distribution. univie.ac.atsrce.hr While this compound is the major product, other isomers such as 4-hydroxy and 6-hydroxy derivatives are also formed as side products. univie.ac.atsrce.hr The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-CN) on the benzene ring influences the selectivity of the hydroxyl radical attack. researchgate.net

Table 2: Regioselectivity of Hydroxy Radical Attack on 2-Chlorobenzonitrile

| Position of Hydroxyl Attack | Product | Relative Formation |

| 5 | This compound | Preferentially created species univie.ac.atsrce.hr |

| 4 | 4-Chloro-2-hydroxybenzonitrile | Important side product univie.ac.atsrce.hr |

| 6 | 6-Chloro-2-hydroxybenzonitrile | Important side product univie.ac.atsrce.hr |

The synthesis of dihalogenated hydroxybenzonitrile isomers often involves multi-step processes starting from appropriately substituted phenols or benzonitriles. For instance, the bromination of 3-fluorophenol (B1196323) is a key step in a synthetic route to produce fluorinated and brominated hydroxybenzonitriles. google.com The reaction conditions, such as the solvent and temperature, are crucial for achieving high selectivity for the desired brominated product. google.com

Industrial Synthesis Scale-Up and Process Optimization (Excluding specific process details)

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure safety, efficiency, and cost-effectiveness. A key aspect of this is the development of robust synthetic routes that utilize readily available and inexpensive raw materials. google.com

One patented method for preparing o- or p-hydroxybenzonitrile involves the reaction of the corresponding halogenated benzonitrile with an alkali metal alkoxide in an anhydrous alcohol solution under elevated temperature and pressure. google.com This process is designed for commercial production, emphasizing high yield and minimal byproducts. google.com The use of an anhydrous solvent is critical to prevent the hydrolysis of the cyano group, which would lead to the formation of unwanted hydroxybenzoic acid. google.com

Process optimization also involves simplifying the reaction steps and purification procedures. For example, a one-pot synthesis of aryl nitriles from aromatic aldehydes in an aqueous environment has been developed, which minimizes the use of harmful organic solvents. rsc.org While specific details for the industrial synthesis of this compound are proprietary, the general principles of process development for related compounds, such as etravirine (B1671769) and 5-chlorophthalide, highlight the importance of route selection, kilogram-scale synthesis validation, and minimizing the formation of impurities. acs.org The ultimate goal is to establish a manufacturing process that is both economically viable and environmentally responsible.

Reaction Mechanisms and Chemical Transformations of 5 Chloro 2 Hydroxybenzonitrile

Reactivity of Functional Groups

The reactivity of 5-Chloro-2-hydroxybenzonitrile is dictated by the interplay of its functional groups. The hydroxyl group can undergo oxidation, the nitrile group can be transformed through hydrolysis and reduction, and the chloro group can participate in nucleophilic substitution reactions.

The hydroxyl group of this compound can be oxidized to form quinone derivatives. For instance, in oxygen-saturated solutions, the photochemical irradiation of this compound leads to the formation of cyanobenzo-1,4-quinone as the main product. rsc.org This transformation highlights the susceptibility of the phenolic hydroxyl group to oxidation, a common reaction for phenols that can proceed through various mechanisms, including photochemical pathways.

The nitrile group (-C≡N) in this compound can undergo both hydrolysis and reduction, offering pathways to different classes of compounds.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This reaction can be carried out under either acidic or basic conditions. libretexts.org In acidic hydrolysis, the nitrile is protonated, increasing its electrophilicity and allowing for attack by water. libretexts.org Basic hydrolysis involves the direct addition of a hydroxide (B78521) ion to the carbon-nitrogen triple bond. libretexts.org Both pathways typically proceed through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub The reaction involves the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile group, followed by a second hydride addition to the resulting imine intermediate. pressbooks.pub An aqueous workup then yields the primary amine. libretexts.org

The chlorine atom on the aromatic ring of this compound can be replaced by other functional groups through nucleophilic aromatic substitution reactions. The reactivity of the chloro group in such reactions is influenced by the electron-withdrawing nature of the adjacent nitrile group and the electron-donating nature of the hydroxyl group. cymitquimica.com These reactions are a key method for introducing further diversity into molecules derived from this compound.

Photochemical Reaction Pathways

The photochemistry of this compound in aqueous solutions has been investigated, revealing complex reaction pathways involving transient species and leading to different products depending on the reaction conditions. rsc.org

Upon photochemical excitation, this compound can form several transient species. One key intermediate is the triplet carbene, 3-cyano-4-oxocyclohexa-2,5-dienylidene. rsc.org This species has been detected and identified by its characteristic reactivity. rsc.org Additionally, the formation of 4-chloro-2-cyanophenoxyl radicals has been observed. rsc.org The formation of these reactive intermediates is a crucial step in the subsequent product formation.

The final products of the photochemical reaction of this compound are highly dependent on the presence of oxygen.

Deoxygenated Solutions: In the absence of oxygen, the primary photoproducts include 2,5-dihydroxybenzonitrile (B1593910) and biphenyl (B1667301) derivatives. rsc.org The formation of these products is consistent with the intermediacy of the carbene species. rsc.org

Oxygen-Saturated Solutions: In solutions saturated with oxygen, the reaction pathway shifts significantly. The triplet carbene reacts with oxygen to form cyanobenzo-1,4-quinone-O-oxide, which ultimately leads to the formation of cyanobenzo-1,4-quinone as the main photoproduct. rsc.org

The quantum yield of carbene formation is also affected by the presence of oxygen, being reduced by 40%. rsc.org Conversely, the addition of halide ions like bromide or iodide can increase the quantum yield of carbene formation. rsc.org

Interactive Table of Photoproducts:

| Condition | Primary Photoproducts |

| Deoxygenated Solution | 2,5-Dihydroxybenzonitrile, Biphenyls |

| Oxygen-Saturated Solution | Cyanobenzo-1,4-quinone |

Quantum Yield Studies and Triplet Excited State Involvement

The photochemistry of this compound has been investigated through transient absorption spectroscopy and product analysis in aqueous solutions. These studies have successfully identified the formation of a triplet carbene, specifically 3-cyano-4-oxocyclohexa-2,5-dienylidene, which exhibits characteristic reactivity. This intermediate is generated from the triplet excited state of this compound. rsc.orgresearchgate.net

The quantum yield of this carbene formation is 0.062. rsc.orgresearchgate.netresearchgate.net This yield is influenced by the presence of other substances. For instance, in the presence of oxygen, the quantum yield is reduced by 40%. Conversely, the addition of bromide or iodide ions can increase the quantum yield to as high as 0.20, a phenomenon attributed to the heavy-atom effect. rsc.orgresearchgate.net

The involvement of the triplet excited state is further supported by detailed studies of the phototransformation of this compound in ethanol (B145695). rsc.org The triplet state's lifetime is notably increased by the presence of the cyano (CN) group. rsc.org In deoxygenated solutions, the primary photoproducts are 2,5-dihydroxybenzonitrile and biphenyls. However, in oxygen-saturated solutions, the main product is cyanobenzo-1,4-quinone. rsc.orgresearchgate.net The addition of propan-2-ol or bromide ions leads to the clean production of 2-hydroxybenzonitrile (B42573) and 5-bromo-2-hydroxybenzonitrile, respectively. rsc.orgresearchgate.net

Mono- and biphotonic formations of solvated electrons and 4-chloro-2-cyanophenoxyl radicals have also been observed from the neutral form of this compound. rsc.org

Table 1: Quantum Yield of Carbene Formation from this compound

| Condition | Quantum Yield | Reference |

| Standard | 0.062 | rsc.orgresearchgate.netresearchgate.net |

| With Oxygen | Reduced by 40% | rsc.orgresearchgate.net |

| With Bromide or Iodide Ions | Up to 0.20 | rsc.orgresearchgate.net |

Derivatization Reactions for Analog Synthesis

The synthesis of benzofuran (B130515) derivatives, a significant class of heterocyclic compounds with various biological activities, can be achieved from this compound. nih.govnih.gov A common strategy involves the palladium-catalyzed coupling of ortho-substituted phenol (B47542) derivatives, such as this compound, with alkynes. researchgate.net For example, a palladium-catalyzed one-pot synthesis from 2-chlorophenols and alkynes using hydroxyterphenylphosphine as a ligand has been reported to be effective for producing benzofurans. organic-chemistry.org

Another approach involves the condensation of 2-hydroxybenzonitrile derivatives with methyl or ethyl bromoacetate (B1195939) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). This leads to the formation of 3-aminobenzofuran analogs through a one-pot tandem cyclization. mdpi.com

Furthermore, 3-bromo-5-chloro-2-hydroxybenzonitrile, a derivative of this compound, can be reacted to form benzofuran structures. researchgate.net The synthesis of benzofurans often relies on the formation of the furan (B31954) ring through intramolecular cyclization of various benzene (B151609) derivatives. researchgate.net

This compound serves as a precursor for the synthesis of Schiff bases. For instance, the Schiff base 2'-(5-Chloro-2-Hydroxybenzylidene) benzenesulfanohydrazide has been synthesized and characterized. researchgate.net The general synthesis of Schiff bases often involves the reaction of an aldehyde or ketone with a primary amine. nih.gov In the context of this compound, it would first be converted to the corresponding aldehyde, 5-chloro-salicylaldehyde, which can then be reacted with various primary amines to yield a series of Schiff bases. nih.gov For example, the Schiff base methyl 2-((5-chloro-2-hydroxybenzylidene) amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c] pyridine-3-carboxylate was synthesized from 5-chloro-2-hydroxybenzaldehyde. gazi.edu.tr

This compound can participate in various coupling reactions to form more complex heterocyclic structures. Palladium-catalyzed cross-coupling reactions are a significant tool in this regard. libretexts.orgdtu.dk For instance, the Suzuki-Miyaura cross-coupling reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. libretexts.orgresearchgate.net The chlorine atom in this compound can act as a leaving group in such reactions, although it is generally less reactive than bromine or iodine. libretexts.org

The compound can also be a substrate for the synthesis of other heterocyclic systems. For example, it has been used in the preparation of piperidine-linked aryl ether derivatives through reactions with reagents like diethyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3). Additionally, it serves as a starting material for creating chromeno[3,4-b]quinolines through palladium-mediated intramolecular coupling reactions. core.ac.uk The synthesis of various other heterocyclic compounds, such as pyran and chromene derivatives, often involves multi-component reactions where substituted phenols or benzaldehydes are key reactants. ipb.pt

Acid-Base Equilibria and pKa Determination Studies

The acidity of the hydroxyl group in this compound is a key chemical property. The acid dissociation constant (pKa) quantifies this acidity. tcd.ie For substituted phenols, the pKa value is influenced by the nature and position of the substituents on the benzene ring. Electron-withdrawing groups, such as the chloro and cyano groups in this compound, are expected to increase the acidity of the phenolic proton, resulting in a lower pKa value compared to phenol itself. torvergata.it

Computational methods, such as those based on Density Functional Theory (DFT), are often employed to predict pKa values. torvergata.itmdpi.com These methods can provide reliable results, especially when explicit solvent molecules are included in the calculations. torvergata.itmdpi.com For a series of substituted phenols, including those with -CN and -NO2 groups, computational approaches have shown good accuracy. torvergata.it

Advanced Spectroscopic and Computational Characterization of 5 Chloro 2 Hydroxybenzonitrile and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in identifying and characterizing the structural features of 5-Chloro-2-hydroxybenzonitrile.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are pivotal in identifying the functional groups and vibrational modes of this compound. The vibrational spectra are characterized by distinct bands corresponding to the stretching and bending of the O-H, C≡N, C-Cl, and aromatic C-H and C-C bonds.

The FT-IR spectrum of benzonitrile (B105546) derivatives is typically recorded on a spectrometer, often using KBr pellets, in the range of 4000 to 400 cm⁻¹. publish.csiro.au For related compounds like 3-chloro-4-hydroxybenzonitrile, both FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov In the case of 5-chloro-2-hydroxypyridine, a related heterocyclic compound, FT-IR and FT-Raman spectra have been recorded and analyzed to understand its vibrational modes. ijesit.com The study of these spectra, often in conjunction with computational methods, allows for a detailed assignment of the observed vibrational frequencies. bas.bg

Table 1: Key FT-IR and FT-Raman Vibrational Frequencies for Benzonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C≡N | Stretching | 2240-2220 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O | Stretching | 1260-1000 |

| C-Cl | Stretching | 800-600 |

Note: The exact positions of the peaks can vary depending on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the aromatic protons of this compound appear as distinct signals, typically as doublets, in the range of δ 7.2–7.5 ppm. The hydroxyl (-OH) proton resonance is often observed as a broad signal around δ 9.5 ppm, with its chemical shift being sensitive to factors like solvent and concentration due to hydrogen bonding. For this compound specifically, the hydroxyl proton can appear at a distinctive chemical shift of δ 10.2 ppm due to strong intramolecular hydrogen bonding.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal. pressbooks.pub The chemical shifts in ¹³C NMR are influenced by the electronegativity of attached atoms and the hybridization state of the carbon. pressbooks.publibretexts.org Carbonyl carbons and sp² hybridized carbons generally appear at higher chemical shifts (downfield). libretexts.org The typical range for organic compounds is 0-220 ppm. bhu.ac.in

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 7.2 - 7.5 |

| ¹H | Hydroxyl Proton | 9.5 - 10.2 |

| ¹³C | C-Cl | ~130 |

| ¹³C | C-OH | ~155 |

| ¹³C | C-CN | ~117 |

| ¹³C | Aromatic Carbons | 115 - 140 |

| ¹³C | Nitrile Carbon (C≡N) | ~118 |

Note: The chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary transitions observed for molecules like this compound are π → π* and n → π* transitions. uzh.ch The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, while n → π* transitions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. uzh.ch

The absorption maxima (λmax) provide information about the energy gaps between these electronic states. For similar compounds, the λmax is often observed in the range of 270-290 nm. Time-dependent density functional theory (TD-DFT) calculations can be used to predict and interpret the electronic absorption spectra. researchgate.netresearchgate.net

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental techniques, providing deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to optimize the molecular geometry of compounds like this compound, predicting bond lengths, bond angles, and dihedral angles. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for these calculations. ijesit.comresearchgate.net The optimized geometry corresponds to the minimum energy conformation of the molecule. These calculations are crucial for understanding the three-dimensional structure and for subsequent predictions of other properties. researchgate.net

Table 3: Representative Calculated Structural Parameters for Hydroxybenzonitrile Derivatives

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-H | ~1.08 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-C≡N | ~1.45 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-H | ~120° |

| Bond Angle | C-O-H | ~109° |

Note: These are typical values and can vary based on the specific derivative and the level of theory used in the calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts that help in understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. conicet.gov.arsemanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity. conicet.gov.ar

These energies can be calculated using DFT methods. conicet.gov.ar The analysis of the HOMO and LUMO energy levels provides insights into charge transfer interactions within the molecule. ijesit.comsemanticscholar.org Electron-donating groups tend to increase the energy of the frontier orbitals, while electron-withdrawing groups decrease them. semanticscholar.org This analysis is valuable for predicting how the molecule will interact with other species and its potential for use in electronic applications.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation of a molecule. uni-muenchen.denih.gov This analysis provides valuable insights into the hyperconjugative interactions and charge distribution within a molecule, which are crucial for understanding its stability and reactivity. materialsciencejournal.orgsouthampton.ac.uk

For instance, in related salicylanilide (B1680751) derivatives, strong intramolecular hyperconjugative interactions are observed. materialsciencejournal.org Electron density is transferred from the lone pairs of oxygen, chlorine, and nitrogen atoms to the antibonding π* and σ* orbitals of adjacent C-C, C-O, and C-N bonds. materialsciencejournal.org This delocalization of electron density leads to a stabilization of the molecule. materialsciencejournal.org For example, the interaction between a chlorine lone pair (n(Cl)) and an adjacent π(C-C) antibonding orbital can result in a significant stabilization energy. materialsciencejournal.org Similarly, the interaction of an oxygen lone pair (n(O)) with a π(C=O) antibonding orbital can lead to substantial stabilization. materialsciencejournal.org

The NBO analysis also provides a detailed picture of the charge distribution across the molecule in terms of Natural Population Analysis (NPA) charges. uni-muenchen.de This allows for the quantification of the electron density on each atom, revealing the effects of substituent groups on the electronic environment of the molecule.

Table 1: Illustrative NBO Analysis Data for a Substituted Salicylanilide

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(Cl) | π(C-C) | 12.05 |

| n(O) | π(C=O) | 45.25 |

This table provides example values for illustrative purposes based on findings for related structures. Actual values for this compound would require specific computational analysis.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and to predict its reactive behavior. researchgate.netchemrxiv.org The MESP map is plotted on the electron density surface of the molecule, using a color-coded scheme to represent the electrostatic potential at different points. chemrxiv.org

Typically, regions of negative electrostatic potential (often colored red) correspond to areas with an excess of electrons, such as lone pairs on electronegative atoms like oxygen and nitrogen. These regions are nucleophilic and are susceptible to electrophilic attack. chemrxiv.org Conversely, regions of positive electrostatic potential (often colored blue) indicate a deficiency of electrons and are characteristic of electrophilic sites, prone to nucleophilic attack. chemrxiv.org Green areas represent regions of neutral potential.

For aromatic compounds like this compound, the MESP surface provides valuable information about the molecule's reactivity and intermolecular interaction sites. In a related compound, 5-chloro-2-hydroxy-3-methoxybenzaldehyde, MESP analysis was used to identify electron-rich and electron-poor regions, which helps in understanding the molecule's bonding characteristics and reactive sites. researchgate.net

The MESP analysis can also identify the most positive and negative potential values (Vs,max and Vs,min), which are useful for understanding the strength and directionality of non-covalent interactions. chemrxiv.org For example, in paracetamol, the most negative MESP is located at the carbonyl oxygen, indicating it as a primary site for electrophilic interaction. chemrxiv.org

By examining the MESP surface of this compound, one can predict how it will interact with other molecules, such as receptors or enzymes, which is crucial in drug design and materials science.

Table 2: Interpreting MESP Surface Colors

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich, Nucleophilic site |

| Blue | Positive | Electron-poor, Electrophilic site |

| Green | Neutral | Non-polar region |

Topological Analyses: ELF, LOL, NCI, QTAIM, and RDG

Topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. These methods go beyond the simple orbital picture and analyze the properties of the electron density itself.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are used to identify regions of high electron localization, which correspond to chemical bonds and lone pairs. mdpi.comnih.gov They provide a visual representation of the electron pair domains in a molecule. The ELF analysis of turning points along a reaction pathway can even help elucidate the mechanism of a reaction. researchgate.net

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a powerful tool for visualizing and characterizing weak, non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion. mdpi.com It is based on the electron density and its derivatives. NCI plots use a color scale to differentiate between different types of interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. researchgate.net This allows for the calculation of atomic properties, such as atomic charges and energies. The analysis of bond critical points (BCPs) in QTAIM provides information about the nature and strength of chemical bonds, including weak hydrogen bonds. researchgate.net

Reduced Density Gradient (RDG) Analysis: RDG analysis is another method used to study non-covalent interactions. mdpi.com It involves plotting the reduced density gradient against the electron density. The resulting plot reveals regions of weak interactions, and the sign of the second eigenvalue of the Hessian matrix of the electron density can be used to distinguish between attractive and repulsive interactions. mdpi.com

These topological analyses have been applied to various molecules to understand their structure, stability, and reactivity. For instance, in a study of 5-chloro-2-hydroxy-3-methoxybenzaldehyde, these methods were used to provide a comprehensive profile of the molecule's electronic structure. researchgate.net

Global Reactivity Descriptors and Fukui Functions

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I = -E_HOMO). dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added to a molecule (A = -E_LUMO). dergipark.org.tr

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I+A)/2). dergipark.org.tr

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I-A)/2). dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η). dergipark.org.tr

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ²/2η, where μ is the chemical potential). dergipark.org.tr

These descriptors are valuable for predicting the chemical behavior of a molecule. For example, a molecule with a high chemical hardness is expected to be less reactive than a molecule with a low chemical hardness.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net They describe how the electron density at a particular point in the molecule changes upon the addition or removal of an electron. By calculating the Fukui functions for this compound, one can identify the specific atoms that are most likely to participate in chemical reactions.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -E_HOMO | Ease of electron removal |

| Electron Affinity (A) | -E_LUMO | Ease of electron acceptance |

| Electronegativity (χ) | (I+A)/2 | Electron attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | Resistance to electronic change |

| Chemical Softness (S) | 1/2η | Propensity for electronic change |

| Electrophilicity Index (ω) | μ²/2η | Electrophilic character |

Computational pKa Determination Methodologies

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a compound in a given solvent. Computational methods have become increasingly valuable for predicting pKa values, offering a cost-effective and time-efficient alternative to experimental measurements. researchgate.netreddit.com

Several computational approaches exist for determining the pKa of phenolic compounds like this compound. These methods typically involve calculating the free energy change of the deprotonation reaction in solution. bucknell.edu

One common approach is the direct method , which calculates the pKa from the computed free energies of the acidic and basic forms of the molecule in solution. researchgate.net Another approach involves using a thermodynamic cycle that separates the deprotonation process into gas-phase and solvation steps. scispace.com

The accuracy of computational pKa predictions depends heavily on the chosen level of theory (e.g., DFT functional and basis set) and the solvation model used to represent the solvent environment. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used. researchgate.netbucknell.edu

Recent studies have shown that including explicit solvent molecules, typically water, in the computational model can significantly improve the accuracy of pKa predictions for phenols. researchgate.nettorvergata.it For example, a protocol using the CAM-B3LYP functional, the 6-311G+dp basis set, the SMD solvation model, and two explicit water molecules has been shown to provide accurate pKa values for a range of substituted phenols, with a mean absolute error of around 0.3 pKa units. researchgate.net This methodology has been successfully applied to phenols with electron-withdrawing groups like cyano (-CN) and nitro (-NO2), which are often challenging for computational methods. mdpi.com

Table 4: Common Computational Methods for pKa Prediction

| Method | Description | Key Features |

| Direct Method | Calculates pKa directly from the free energies of the acid and its conjugate base in solution. | Conceptually straightforward. researchgate.net |

| Thermodynamic Cycle | Separates the deprotonation into gas-phase and solvation steps. | Allows for the separate analysis of gas-phase acidity and solvation effects. scispace.com |

| Continuum Solvation Models (PCM, SMD) | Represents the solvent as a continuous dielectric medium. | Computationally efficient. researchgate.net |

| Explicit Solvent Models | Includes a small number of explicit solvent molecules in the calculation. | Can improve accuracy by accounting for specific solute-solvent interactions. torvergata.it |

Research into Biological Activities and Mechanisms of 5 Chloro 2 Hydroxybenzonitrile and Its Analogues

Antimicrobial Properties and Related Mechanisms

Derivatives of 5-Chloro-2-hydroxybenzonitrile have been a focal point in the development of new antimicrobial agents. These compounds have demonstrated efficacy against a range of pathogenic microorganisms, including both bacteria and fungi.

The antibacterial potential of this compound analogues has been substantiated through various studies. Benzofuran (B130515) derivatives synthesized from 5-chloro-2-hydroxy-benzonitrile have shown considerable antibacterial properties. evitachem.com In the quest for pharmacologically potent compounds, chalcones derived from 5-chloro-2-hydroxy benzonitrile (B105546) have been synthesized and screened against various pathogenic microorganisms, showing notable activity when compared to standard drugs. rasayanjournal.co.in

A series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. nih.gov Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, showed promising activity against Mycobacterium kansasii at concentrations of 1-4 μmol/L. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives:

Antibacterial Activity of this compound Derivatives| Compound/Derivative Class | Target Microorganism(s) | Observed Activity |

|---|---|---|

| Benzofuran derivatives | Various pathogenic microorganisms | Appreciable antimicrobial activity evitachem.comrasayanjournal.co.in |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | MIC: 15.62-31.25 μmol/L nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | Active at 1-4 μmol/L nih.gov |

In addition to their antibacterial effects, certain analogues of this compound have been investigated for their antifungal properties. Benzofuran compounds derived from 5-chloro-2-hydroxy-benzonitrile have exhibited notable antifungal activity. evitachem.com Specifically, certain chalcone (B49325) derivatives synthesized from this starting material showed moderate activity against Aspergillus niger and Saccharomyces cerevisiae.

However, a study on novel sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold found that the studied derivatives exhibited almost no antifungal potency. nih.gov This suggests that the antifungal activity is highly dependent on the specific structural modifications of the parent compound.

Anticancer and Antitumor Potential

The anticancer and antitumor potential of this compound and its analogues is an active area of research, with studies focusing on their mechanisms of action, including enzyme inhibition and cytotoxic effects on cancer cells.

Derivatives of this compound have been explored as inhibitors of various enzymes implicated in cancer progression. For instance, azole-based derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in creating an immunosuppressive tumor microenvironment. acs.org Studies on these derivatives, which included a 5-chloro-2-hydroxy substitution pattern, revealed inhibitory activities spanning a wide range, from 3 mM to 35 nM. acs.org The 5-chloro substitution was found to decrease binding strength in some scaffolds. acs.org

Furthermore, certain analogues have been shown to inhibit SHP-2 protein-tyrosine phosphatase, an enzyme that is elevated in some leukemias. nih.gov

Molecular docking studies have been employed to understand the binding interactions of this compound analogues with their biological targets. In the context of anticancer research, these studies help in predicting the binding affinity and orientation of the compounds within the active sites of enzymes or receptors.

For example, molecular docking studies of 5-chloro-2-hydroxy-3-methoxybenzaldehyde, a related compound, were conducted to simulate its binding orientation and affinity against a transferase inhibitor and human phosphorylated IRE1 alpha, showing binding energies of -5.1, -5.3, and -5.9 kcal/mol, indicating its potential as an antagonist. researchgate.net In studies of Hsp90 C-terminal domain inhibitors, replacing a methyl group with a chloro substituent on the phenyl ring of certain compounds improved their activity, suggesting the role of halogen interactions in binding. nih.gov

The cytotoxic effects of halogenated benzonitriles, including derivatives of this compound, have been evaluated against various cancer cell lines. Halogenated hydroxybenzonitriles have been shown to exhibit significantly higher cytotoxicity in Chinese hamster ovary cells compared to some regulated disinfection by-products. researchgate.net

Studies on benzonitrile herbicides such as chloroxynil (a dichlorinated hydroxybenzonitrile) have demonstrated high toxic effects on human liver (Hep G2) and kidney (HEK293T) cell lines. researchgate.net The cytotoxic effects were observed through real-time monitoring of cell proliferation. researchgate.net Furthermore, derivatives of 4-Chloro-5-hydroxy-2-methylbenzonitrile have been investigated for their potential in cancer therapy, with some ligands showing efficacy in binding to PD-L1, a protein involved in cancer immune evasion.

The following table provides a summary of the cytotoxic effects of related compounds on different cell lines:

Cytotoxic Effects of Benzonitrile Derivatives on Cancer Cell Lines| Compound/Derivative Class | Cell Line(s) | Observed Effect |

|---|---|---|

| Halogenated hydroxybenzonitriles | Chinese hamster ovary (CHO) cells | Significantly higher cytotoxicity than some regulated disinfection by-products researchgate.netacs.org |

| Chloroxynil | Human liver (Hep G2) and kidney (HEK293T) cells | High toxic effects researchgate.net |

| 4-Chloro-5-hydroxy-2-methylbenzonitrile derivatives | - | Potential as PD-L1 binding ligands for cancer therapy |

| Naphthyl salicyl acyl hydrazone-based inhibitors (related to benzonitriles) | Panc1 pancreatic cancer cells | Some compounds showed marked growth inhibition with IC50 values below 1.5 µM nih.govresearchgate.net |

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant activities of this compound and its analogues have been a subject of scientific investigation. While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided information, the broader class of carbohydrazides and their derivatives, which can be synthesized from nitrile compounds, are known to possess anti-inflammatory activities. researchgate.net

Organoselenium compounds, a class of molecules that can be synthesized to include structures analogous to this compound, have shown significant antioxidant properties. tandfonline.com Researchers have focused on designing these compounds to act as antioxidants, and many have been successful in this regard. tandfonline.com For instance, certain organoselenium compounds have demonstrated notable efficacy in scavenging free radicals, a key component of antioxidant activity. tandfonline.com The exploration of such compounds has moved beyond their antioxidant potential to include a range of other biological activities, indicating the therapeutic promise of this chemical class. tandfonline.com

Immunotoxicity and Genotoxicity Studies

The immunotoxicity and genotoxicity of this compound and related compounds are critical areas of research to determine their safety and potential therapeutic applications. Genotoxicity studies of related chlorinated compounds, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), a mutagen found in drinking water, have been conducted. nih.gov In vitro studies on MX have shown that it can induce DNA damage in mammalian cells, including rat hepatocytes and V79 Chinese hamster cells. nih.gov Specifically, MX was found to cause an increase in sister-chromatid exchanges in V79 cells. nih.gov However, in vivo experiments with MX did not show evidence of genotoxicity in various organs of rats after oral or intraperitoneal administration. nih.gov This suggests that while the compound is genotoxic in vitro, it may be detoxified in a whole-organism system. nih.gov

Genotoxicity studies are a crucial component of assessing the safety of chemical compounds. nih.gov These studies often involve a battery of tests to evaluate potential DNA damage, gene mutations, and chromosomal aberrations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Halohydroxybenzonitriles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand the relationship between the chemical structure of a compound and its biological activity. longdom.orgjocpr.com This approach is valuable in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. jocpr.comwikipedia.org

For halohydroxybenzonitriles, QSAR models can be developed to predict their biological activities, such as cytotoxicity or herbicidal effects. figshare.comscilit.comjetir.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build a mathematical relationship with the observed biological response. wikipedia.org For example, a QSAR model was developed for emerging halohydroxybenzonitrile disinfection byproducts to understand their cytotoxicity mechanisms. figshare.comscilit.com

The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

By analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the structural features that are important for a particular biological activity. This information can then guide the synthesis of new analogues with potentially enhanced or desired properties. longdom.orguniroma1.it

Investigation into Other Reported Biological Activities (e.g., Anti-Ulcer)

Research has extended into other potential therapeutic applications of derivatives of this compound. One notable area is its potential anti-ulcer activity. A Schiff base synthesized from a derivative of this compound, specifically 2'-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide, demonstrated significant preventive activity against ethanol-induced gastric ulcers in rats.

In a study, this compound was administered orally to rats before the induction of ulcers with absolute ethanol (B145695). The results showed a remarkable reduction in the formation of gastric lesions. The compound, at both low and high doses, inhibited gastric lesion formation by 88.0% and 94.9%, respectively. This was found to be more effective than the positive control, cimetidine, which showed an 82.7% inhibition. These findings suggest that derivatives of this compound could be promising candidates for further evaluation as anti-ulcer agents.

Below is a data table summarizing the anti-ulcer activity of the synthesized compound compared to the control groups.

| Group | Treatment | Ulcerated Area (mm²) (mean ± S.E.M.) | Inhibition (%) |

| Negative Control | - | 840 ± 0.0 | - |

| Positive Control | Cimetidine | 145 ± 0.1 | 82.7 |

| Test Group (Low Dose) | 2'-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide (50 mg/kg) | 100.8 ± 0.2 | 88.0 |

| Test Group (High Dose) | 2'-(5-Chloro-2-hydroxybenzylidene) benzenesulfanohydrazide (100 mg/kg) | 42.8 ± 0.1 | 94.9 |

Environmental Occurrence and Fate of 5 Chloro 2 Hydroxybenzonitrile As a Disinfection Byproduct Dbp

Detection and Identification in Drinking Water

5-Chloro-2-hydroxybenzonitrile is a monohalogenated HHBN that has been recently detected and identified in drinking water samples. nih.govacs.org Its discovery is part of a broader investigation into emerging DBPs that are not yet regulated but may pose a risk to public health.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for the detection and quantification of HHBNs in drinking water. nih.govnih.gov A 2024 study was the first to report the presence of eight new monohalohydroxybenzonitriles (monoHHBNs), including this compound, in drinking water. nih.govacs.org The concentrations of these newly identified monoHHBNs were found to be in the range of 0.04 to 1.83 nanograms per liter (ng/L). nih.govacs.org

Prior to this, a 2022 study had identified seven dihalogenated HHBNs (diHHBNs) in drinking water samples with a 100% detection frequency and concentrations reaching up to 36 ng/L. nih.govresearchgate.net The identification of both mono- and di-halogenated forms underscores the prevalence of this group of DBPs in chlorinated water supplies.

Table 1: Detected Monohalohydroxybenzonitriles (monoHHBNs) in Drinking Water

| Compound Name | Concentration Range (ng/L) | Reference |

|---|---|---|

| This compound | 0.04–1.83 | nih.govacs.org |

| 3-Chloro-2-hydroxybenzonitrile | ||

| 3-Chloro-4-hydroxybenzonitrile | ||

| 3-Bromo-2-hydroxybenzonitrile | ||

| 5-Bromo-2-hydroxybenzonitrile | ||

| 3-Bromo-4-hydroxybenzonitrile | ||

| 5-Iodo-2-hydroxybenzonitrile | ||

| 3-Iodo-4-hydroxybenzonitrile |

Formation Mechanisms of Halohydroxybenzonitriles in Water Treatment

The formation of halohydroxybenzonitriles, including this compound, is a consequence of the reaction between disinfectants, such as chlorine, and natural organic matter (NOM) present in the source water. acs.orgresearchgate.net While the precise formation pathway for each specific HHBN is complex and still under investigation, it is understood that various non-halogenated aromatic compounds can act as precursors. acs.org

Research suggests that these non-halogenated aromatic DBPs can form during the initial stages of chlorination and subsequently undergo transformation into their monohalogenated counterparts. acs.org This indicates a stepwise halogenation process where compounds like 2-hydroxybenzonitrile (B42573) could be chlorinated to form this compound. The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the benzene (B151609) ring influences the position of chlorination.

Stability and Transformation Kinetics in Chlorinated Water

The stability of HHBNs in chlorinated water is a critical factor in determining their persistence and potential for exposure. Studies on dihalogenated HHBNs have shown that they undergo transformation during chlorination, following pseudo-first-order decay kinetics. nih.govresearchgate.net The half-lives for seven diHHBNs were found to be in the range of 9 to 63 hours. nih.govresearchgate.net

Generally, the stability of halogenated organic compounds in water is influenced by the type of halogen substituent, with stability often following the order of chlorine > bromine > iodine. researchgate.net Furthermore, within the HHBN class, positional isomerism plays a role. It has been observed that 3,5-dihalo-4-hydroxybenzonitriles are generally more stable during chlorination than their 3,5-dihalo-2-hydroxybenzonitrile counterparts. researchgate.net While specific kinetic data for this compound is not yet available, the existing research on analogous compounds suggests it is a relatively stable DBP.

Table 2: Stability of Dihalogenated Hydroxybenzonitriles (diHHBNs) in Chlorinated Water

| Compound Group | Half-life Range (hours) | Decay Kinetics | Reference |

|---|---|---|---|

| Dihalogenated Hydroxybenzonitriles (diHHBNs) | 9–63 | Pseudo-first-order | nih.govresearchgate.net |

Health Risk Assessment and Toxicological Significance in Environmental Contexts

The toxicological significance of HHBNs, including this compound, is a growing area of concern. In vitro studies have demonstrated that HHBNs exhibit significantly higher cytotoxicity in Chinese hamster ovary (CHO) cells compared to regulated DBPs such as trihalomethanes and haloacetic acids. nih.govresearchgate.net

Recent research has highlighted that the newly identified monoHHBNs, despite being present at lower concentrations than some diHHBNs, show a comparable concentration-cytotoxicity contribution. nih.govacs.org This indicates that even at ng/L levels, these compounds may be significant drivers of toxicity in drinking water. nih.govacs.org

Transcriptomic analysis of CHO-K1 cells exposed to HHBNs has revealed that immunotoxicity and genotoxicity are the dominant mechanisms of cytotoxicity, with potential for carcinogenic effects. nih.govacs.org Further studies have pointed to oxidative stress as a key cytotoxicity mechanism for HHBNs. nih.govnih.gov Exposure to these compounds can disrupt the cellular antioxidant system, leading to an excess of reactive oxygen species, oxidative DNA damage, and ultimately, cell apoptosis. nih.gov A quantitative structure-activity relationship (QSAR) model has suggested that oxidative stress and cellular uptake efficiency are important factors in their cytotoxicity. nih.gov These findings underscore the need for a better understanding of the health risks associated with the presence of HHBNs like this compound in drinking water. nih.gov

Applications in Materials Science and Industrial Chemistry Research

Utilization as Synthetic Intermediates and Building Blocks

In organic synthesis, 5-Chloro-2-hydroxybenzonitrile is primarily utilized as a key intermediate. lookchem.com Its reactivity allows for further chemical transformations, enabling the construction of advanced organic compounds with a variety of applications in the pharmaceutical and agrochemical industries. guidechem.comlookchem.com The presence of the chlorine, hydroxyl, and nitrile groups provides multiple reaction sites for chemists to build upon. guidechem.com

A significant application of this compound is its role as a starting material for the synthesis of biologically active molecules. guidechem.com Its structure is a valuable scaffold in medicinal chemistry for developing compounds with specific therapeutic properties. lookchem.com

Benzofuran (B130515) Derivatives: Research has demonstrated the synthesis of this compound from 5-chlorosalicylaldehyde (B124248). rasayanjournal.co.in This nitrile is then used as a key intermediate to construct pharmacologically potent benzofuran derivatives, a class of compounds known for a wide range of therapeutic activities. rasayanjournal.co.in

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: In the development of cancer therapeutics, this compound has been used as a reagent to synthesize tetrazole-based inhibitors of the enzyme IDO1. acs.org IDO1 is a significant target in oncology, and this synthesis pathway highlights the compound's direct utility in creating potential new drug candidates. acs.org

Other Pharmaceutical Precursors: The compound serves as an important precursor for a variety of complex organic molecules in drug development. lookchem.com For instance, its structural framework is related to precursors used to create kinase inhibitors, which are critical in cancer therapy. It can also be hydrolyzed with sulfuric acid to produce 5-chlorosalicylic acid, another valuable chemical intermediate. google.com

The core structure of hydroxybenzonitriles is of interest in polymer chemistry. While research specifically detailing the use of the 5-chloro variant is limited, studies have utilized the parent compound, 2-hydroxybenzonitrile (B42573), in multicomponent polymerization reactions. researchgate.net These reactions, conducted under copper catalysis, have successfully generated iminocoumarin/quinoline-containing poly(N-sulfonylimine)s with high molecular weights and yields, demonstrating the potential of the hydroxybenzonitrile scaffold in creating novel functional polymers. researchgate.net

Advanced Applications in Medicinal Chemistry Beyond Direct Bioactivity

Beyond its role as a simple precursor, this compound serves as a valuable tool in fundamental medicinal chemistry research, particularly for studying structure-activity relationships (SAR). The strategic placement of the chloro and hydroxyl groups on the benzonitrile (B105546) framework allows researchers to probe how these specific functionalities influence a molecule's interaction with biological targets.

A notable example is in the field of IDO1 inhibition. Researchers have systematically synthesized a series of compounds using this compound and its analogs to investigate the influence of the 2-hydroxy and 5-chloro substitutions on the phenyl ring. acs.orgunil.ch Studies revealed that the combination of these two groups significantly improved the inhibitory potency of certain heterocyclic scaffolds by orders of magnitude. acs.orgunil.ch This use of the compound as a chemical probe helps to elucidate the molecular interactions that are crucial for high-affinity binding to an enzyme's active site, thereby guiding the rational design of more potent and selective future drug candidates. unil.ch

Role in the Synthesis of Functional Organic Materials (General)

The versatility of this compound extends to the synthesis of functional organic materials. It is categorized as a "material building block," indicating its utility in constructing larger, functional molecular architectures. ambeed.com Its reactivity and distinct functional groups make it a suitable starting point for creating advanced organic compounds with diverse applications beyond the immediate scope of pharmaceuticals. lookchem.com The ability to incorporate this halogenated and functionalized aromatic ring into larger structures is valuable for tuning the electronic and physical properties of new materials, such as those used in the development of specialized polymers or other organic electronic components. researchgate.netambeed.com

Future Research Directions and Emerging Trends for 5 Chloro 2 Hydroxybenzonitrile

The scientific journey with 5-Chloro-2-hydroxybenzonitrile is far from over. While its foundational chemical properties and initial applications are established, the future of this compound lies in deeper exploration and innovative applications. Emerging trends point towards harnessing its unique structure for novel materials, understanding its biological and environmental footprint, and developing more efficient and sustainable production methods. The following sections outline key areas poised for significant research and development.

常见问题

Q. What are the established synthetic methods for 5-Chloro-2-hydroxybenzonitrile?

Two primary synthetic routes are documented:

- Hydroxylamine-O-sulfonic acid-mediated synthesis : Reacting 5-chloro-2-hydroxybenzaldehyde with hydroxylamine-O-sulfonic acid in water at 60°C for 7 hours yields 93% product. This method avoids organic solvents and emphasizes aqueous-phase reactivity .

- Thiocyanate radical-mediated dehydration : Using visible light and air, aldoximes are dehydrated to nitriles. For this compound, this method achieves a 62% yield, with structural confirmation via -NMR, -NMR, and mass spectrometry . Methodological Note: Optimize pH and temperature to minimize side reactions in aqueous systems; monitor reaction progress via TLC or in situ spectroscopy.

Q. What characterization techniques confirm the structure of this compound?

Key techniques include:

- NMR spectroscopy : -NMR (DMSO-) reveals aromatic protons at δ 7.75 (d, J = 2.8 Hz), 7.55 (dd, J = 8.8 Hz), and 7.03 (d, J = 1.2 Hz), with a hydroxyl proton at δ 11.40 (s). -NMR confirms the nitrile carbon at δ 115.7 .

- Mass spectrometry : ESI-MS shows a [M–H] peak at m/z 153.0 . Methodological Note: Use deuterated DMSO for solubility and to observe exchangeable protons; cross-validate with IR spectroscopy for nitrile (C≡N) stretching (~2200 cm).

Q. What solvent systems are optimal for synthesizing this compound?

- Water : Used in hydroxylamine-O-sulfonic acid synthesis due to its polar protic nature, facilitating nucleophilic substitution and reducing environmental impact .

- Dichloromethane (DCM) : Employed in thiocyanate radical reactions for its inertness and compatibility with light-mediated protocols . Methodological Note: Screen solvent polarity to balance reactivity and solubility; avoid solvents that stabilize unwanted intermediates (e.g., ethers in radical reactions).

Advanced Research Questions

Q. How do reaction parameters influence yield discrepancies in synthetic approaches?

The 93% yield (aqueous synthesis) vs. 62% (radical-mediated method) highlights critical factors:

- Temperature and time : Prolonged heating (7 hours at 60°C) in aqueous systems drives equilibrium toward product formation, while shorter reaction times (1–12 hours) in radical methods may limit conversion .

- Catalyst efficiency : Hydroxylamine-O-sulfonic acid acts as both catalyst and oxidizing agent, whereas thiocyanate radicals require precise light intensity and oxygen levels to maintain chain propagation . Methodological Note: Use kinetic studies (e.g., time-resolved spectroscopy) to identify rate-limiting steps and optimize catalyst loading.

Q. How can spectral data discrepancies be resolved during characterization?

Discrepancies may arise from:

- Tautomerism : The hydroxyl and nitrile groups may form intramolecular hydrogen bonds, shifting NMR peaks. Compare data with computed spectra (DFT) to validate assignments .

- Impurity interference : Byproducts (e.g., unreacted aldoximes) can overlap signals. Employ column chromatography or preparative HPLC for purification before analysis . Methodological Note: Utilize 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity.

Q. What is the role of substituent positioning in the reactivity of this compound?

- Ortho-hydroxyl group : Enhances electrophilic aromatic substitution (EAS) at the para position via resonance stabilization. The hydroxyl group also participates in hydrogen bonding, affecting solubility and crystallinity .

- Chloro substituent : Electron-withdrawing effects deactivate the ring, directing further functionalization to meta positions. Steric hindrance from the chloro group may slow nucleophilic attacks on the nitrile . Methodological Note: Probe substituent effects using Hammett plots or computational modeling (e.g., Fukui indices) to predict reactivity sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。